(5,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
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Description
(5,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C16H13Cl2F3N4O and its molecular weight is 405.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound's research applications primarily revolve around its synthesis and characterization within the realm of medicinal chemistry and material science. It serves as a precursor or intermediate in the synthesis of more complex molecules targeted for specific biological or chemical properties. For instance, derivatives of similar structures have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of these compounds in developing new therapeutic agents (Patel, Agravat, & Shaikh, 2011). Moreover, compounds with piperazine and pyridine moieties, akin to the structure , are often explored for their pharmacological profiles, including antagonist activities against specific receptors (Shim et al., 2002).
Molecular Interaction Studies
Research also extends to understanding the molecular interactions and binding affinities of these compounds with biological targets. For instance, molecular docking studies and conformational analyses provide insights into the compound's potential binding modes and efficacy as drug candidates. This is crucial for the design of molecules with optimized pharmacological properties.
Antagonistic and Agonistic Profiles
The structure-related research has identified compounds with antagonistic or agonistic activities towards specific receptors, indicative of their potential in drug development for various conditions, including pain, inflammation, or neurological disorders. For example, compounds exhibiting selective antagonism at cannabinoid receptors have been characterized, highlighting the diverse pharmacological applications of these molecules (Romero et al., 2012).
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N4O/c17-12-7-10(8-23-14(12)18)15(26)25-5-3-24(4-6-25)13-2-1-11(9-22-13)16(19,20)21/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGQVCMPMAJXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.